molecular formula C19H19N3 B2464847 2-Phenyl-3-(piperidin-1-yl)quinoxaline CAS No. 33488-30-1

2-Phenyl-3-(piperidin-1-yl)quinoxaline

Cat. No. B2464847
CAS RN: 33488-30-1
M. Wt: 289.382
InChI Key: MVPLPPNSAZSPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Some of the synthesized compounds include 3-chloro-6-morpholinosulfonyl-2-(piperidin-1-yl) quinoxaline, 2,3-bis (4-methyl piperazine-1-yl)-6-morpholino sulfonyl quinoxaline, and others .


Molecular Structure Analysis

The molecular formula of 2-Phenyl-3-(piperidin-1-yl)quinoxaline is C19H19N3. The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives are involved in various chemical reactions. For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .

Scientific Research Applications

Drug Designing

Piperidine derivatives, such as “2-Phenyl-3-(piperidin-1-yl)quinoxaline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Anticancer Research

Some piperidine derivatives have shown potential as anticancer agents. For example, a compound displaying excellent PARP 1 and 2 inhibition, which is efficacious in BRCA-1 and BRCA-2 mutant tumors, contains a piperidine moiety .

Synthesis of Piperidine-Substituted Chalcone Derivatives

“2-Phenyl-3-(piperidin-1-yl)quinoxaline” can be used in the synthesis of piperidine-substituted chalcone derivatives . These derivatives can be obtained in high yields in shorter reaction times under microwave irradiation .

Antimicrobial Activity

Piperidine derivatives have displayed a wide range of biological activities, including antimicrobial activity . Therefore, “2-Phenyl-3-(piperidin-1-yl)quinoxaline” could potentially be used in the development of new antimicrobial agents.

Anticonvulsant Activity

Piperidine derivatives have also shown anticonvulsant activity . This suggests that “2-Phenyl-3-(piperidin-1-yl)quinoxaline” could be explored for potential use in the treatment of convulsive disorders.

Anti-Inflammatory Activity

Another potential application of “2-Phenyl-3-(piperidin-1-yl)quinoxaline” is in the development of anti-inflammatory drugs. Piperidine derivatives have been found to exhibit anti-inflammatory activity .

Future Directions

Piperidine derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, represent a key category of nitrogen-bearing heterocyclic compounds. They have shown effectiveness in various therapeutic applications, paving the way for further development in drug discovery .

properties

IUPAC Name

2-phenyl-3-piperidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPLPPNSAZSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(piperidin-1-yl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.